3-Chloro-4-ethoxyphenyl Moiety Outperforms CA‑4 in a Structurally Analogous Imidazole Series
In a series of 1‑(3′,4′,5′‑trimethoxyphenyl)‑2‑aryl‑1H‑imidazoles that share the same peripheral substituents as the target compound, the 3‑chloro‑4‑ethoxyphenyl analogue (compound 4o) displayed IC₅₀ values of 0.4–3.8 nM across seven human cancer cell lines, surpassing the reference drug combretastatin A‑4 (CA‑4) in six of the seven lines [1]. This demonstrates that the 3‑chloro‑4‑ethoxyphenyl pattern is a functionally validated surrogate for the CA‑4 B‑ring, a property that would be lost if either the chloro or ethoxy group were altered.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Target compound not directly tested; closest analogue (imidazole 4o): IC₅₀ = 0.4–3.8 nM |
| Comparator Or Baseline | Combretastatin A‑4 (CA‑4): IC₅₀ values higher than 4o in six of seven cell lines |
| Quantified Difference | 4o was more potent than CA‑4 in 6/7 cell lines; up to ~10‑fold improvement in some lines |
| Conditions | Panel of seven human cancer cell lines (including HeLa, HL‑60, MCF‑7) in 72‑h MTT assays |
Why This Matters
The 3‑chloro‑4‑ethoxyphenyl pattern is linked to a potency advantage over CA‑4, making the target compound's retention of this motif relevant for tubulin‑targeted drug discovery.
- [1] Romagnoli R, Baraldi PG, Prencipe F, et al. Design and synthesis of potent in vitro and in vivo anticancer agents based on 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole. J Med Chem. 2016;59(10):4805–4819. doi:10.1021/acs.jmedchem.6b00107 View Source
